![molecular formula C17H21FN2O3S2 B2731883 3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide CAS No. 1251543-38-0](/img/structure/B2731883.png)
3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide
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Overview
Description
3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring substituted with a carboxamide group, a sulfamoyl group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amide coupling reaction using an appropriate amine and a carboxylic acid derivative.
Addition of the Sulfamoyl Group: The sulfamoyl group can be added through a sulfonation reaction followed by amination.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring or the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity:
The sulfonamide moiety is known for its antibacterial properties. Preliminary studies suggest that 3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide may inhibit bacterial growth by targeting specific enzymes involved in folate synthesis, similar to traditional sulfa drugs like sulfamethoxazole.
2. Anti-inflammatory Effects:
The compound's structural characteristics indicate potential anti-inflammatory activity, attributed to the thiophene ring which has been associated with reduced inflammation in various models. This suggests possible applications in treating inflammatory diseases.
3. Enzyme Inhibition:
Research indicates that compounds with similar structures can inhibit specific enzymes, such as carbonic anhydrase and cyclooxygenase, which are involved in pain and inflammation pathways. This positions this compound as a candidate for further studies in enzyme inhibition .
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via sulfonation reactions using agents like chlorosulfonic acid.
- N-Alkylation: The final step involves N-alkylation with 3-methylbutyl bromide under basic conditions to yield the target compound.
Case Studies and Research Findings
Recent studies have highlighted the promising applications of this compound:
- Antimicrobial Efficacy: In vitro studies demonstrated that derivatives of thiophene compounds exhibit significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus, suggesting that this compound could similarly inhibit these pathogens .
- Inflammatory Models: Animal model studies indicated that compounds with similar structures reduced inflammation markers significantly, providing a basis for exploring this compound's therapeutic potential in inflammatory diseases .
Mechanism of Action
The mechanism of action of 3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide
- 3-[(4-bromophenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide
- 3-[(4-methylphenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide
Uniqueness
3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to its analogs
Biological Activity
The compound 3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide is a thiophene derivative that has garnered attention for its potential biological activities, including antioxidant and antibacterial properties. This article aims to provide a detailed overview of its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the thiophene ring and subsequent functionalization. Common synthetic methods include:
- Formation of the Thiophene Ring : Achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
- Introduction of the Sulfamoyl Group : This is typically done using reagents such as chlorosulfonic acid or sulfur trioxide.
- Attachment of the 4-Fluorophenyl Group : This step often involves nucleophilic substitution reactions with suitable halide precursors.
Antioxidant Activity
Recent studies have evaluated the antioxidant properties of thiophene derivatives, including those similar to this compound. For instance, compounds derived from thiophene-2-carboxamide exhibited significant antioxidant activity, with some showing inhibition percentages comparable to ascorbic acid (up to 62.0%) when tested using the ABTS method .
Compound | % Inhibition (ABTS) |
---|---|
Ascorbic Acid | 88.44% |
3-Amino Thiophene Derivative | 62.0% |
Hydroxy Thiophene Derivative | 54.9% |
Antibacterial Activity
The antibacterial efficacy of thiophene derivatives has also been investigated against various pathogenic bacteria. For example, derivatives similar to the target compound demonstrated high activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The highest recorded activity index was approximately 83.3% against Staphylococcus aureus, indicating a promising potential for therapeutic applications .
Bacteria | Activity Index (%) |
---|---|
Staphylococcus aureus | 83.3 |
Bacillus subtilis | 82.6 |
Escherichia coli | 64.0 |
Pseudomonas aeruginosa | 86.9 |
The biological activity of this compound may be attributed to its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways leading to antioxidant effects or inhibition of bacterial growth. Molecular docking studies have shown that certain derivatives bind effectively to target proteins, enhancing their biological activity .
Case Studies and Research Findings
- Antioxidant and Antibacterial Evaluation : A study evaluated multiple thiophene derivatives for their antioxidant and antibacterial properties using various assays, highlighting their potential in pharmaceutical applications .
- Molecular Docking Studies : Research involving molecular docking has provided insights into how these compounds interact at a molecular level with proteins associated with bacterial resistance mechanisms, suggesting pathways for drug development .
Properties
IUPAC Name |
3-[(4-fluorophenyl)-methylsulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O3S2/c1-12(2)8-10-19-17(21)16-15(9-11-24-16)25(22,23)20(3)14-6-4-13(18)5-7-14/h4-7,9,11-12H,8,10H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRBYCKZIDJKGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=C(C=CS1)S(=O)(=O)N(C)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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